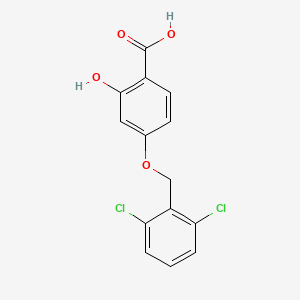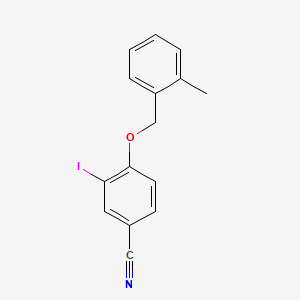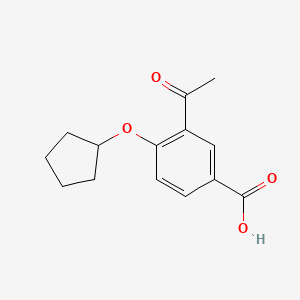
3-Acetyl-4-(cyclopentyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C14H16O4 It is characterized by the presence of a benzoic acid core substituted with an acetyl group at the 3-position and a cyclopentyloxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(cyclopentyloxy)benzoic acid typically involves the acetylation of 4-hydroxybenzoic acid followed by the introduction of the cyclopentyloxy group. One common method involves the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is heated to around 50-60°C and stirred for about 15 minutes. After cooling, the product is precipitated by adding water and purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-4-(cyclopentyloxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in the acetyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-(cyclopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Acetyl-4-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, participating in nucleophilic addition reactions with biological molecules. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability. The aromatic ring can engage in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetoxybenzoic acid: Similar structure but lacks the cyclopentyloxy group.
3-Acetylbenzoic acid: Similar structure but lacks the cyclopentyloxy group.
4-Cyclopentyloxybenzoic acid: Similar structure but lacks the acetyl group.
Uniqueness
3-Acetyl-4-(cyclopentyloxy)benzoic acid is unique due to the presence of both the acetyl and cyclopentyloxy groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H16O4 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
3-acetyl-4-cyclopentyloxybenzoic acid |
InChI |
InChI=1S/C14H16O4/c1-9(15)12-8-10(14(16)17)6-7-13(12)18-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,16,17) |
InChI-Schlüssel |
SOIBVYCEUHRRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)O)OC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


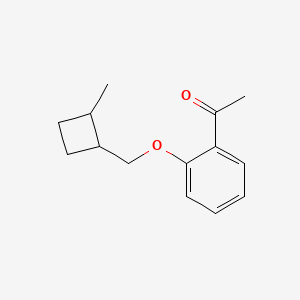
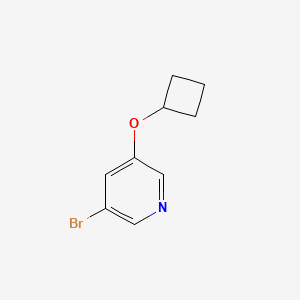
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)

![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)



![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)


